methyl (E)-octadec-2-enoate
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Overview
Description
Methyl (E)-octadec-2-enoate is a chemical compound that belongs to the class of esters. This compound has a wide range of applications in various fields, including scientific research.
Mechanism Of Action
Methyl (E)-octadec-2-enoate is an ester that has a characteristic double bond in the carbon chain. This double bond makes it susceptible to oxidation by reactive oxygen species, such as free radicals. The oxidation of methyl (E)-octadec-2-enoate can lead to the formation of lipid peroxides, which can cause damage to cells and tissues.
Biochemical And Physiological Effects
Methyl (E)-octadec-2-enoate has been shown to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties, which may help to protect cells and tissues from oxidative damage.
Advantages And Limitations For Lab Experiments
Methyl (E)-octadec-2-enoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is relatively inexpensive and readily available. However, one limitation of using methyl (E)-octadec-2-enoate in lab experiments is that it is susceptible to oxidation, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on methyl (E)-octadec-2-enoate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the biochemical and physiological effects of methyl (E)-octadec-2-enoate, particularly in the context of diseases such as inflammation and cancer. Finally, there is a need for studies on the potential use of methyl (E)-octadec-2-enoate as a biomarker for oxidative stress.
Synthesis Methods
Methyl (E)-octadec-2-enoate can be synthesized by the esterification of oleic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Scientific Research Applications
Methyl (E)-octadec-2-enoate has a wide range of applications in scientific research. It is commonly used as a reference standard in gas chromatography analysis of fatty acids. It is also used as a substrate for the synthesis of other compounds, such as methyl stearate. Additionally, it has been used as a model compound in studies on the synthesis of esters.
properties
IUPAC Name |
methyl (E)-octadec-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUVJOWXJUNPHY-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-octadec-2-enoate | |
CAS RN |
27234-05-5 |
Source
|
Record name | Octadecenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027234055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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